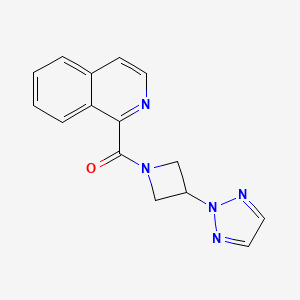

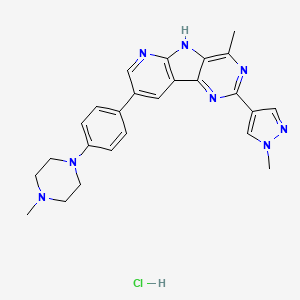

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(isoquinolin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis

The molecular structure of similar compounds shows characteristic spectral features. For example, two doublets at δ 4.43 ppm and 4.71 ppm were due to methylene protons connecting the β-lactam ring with a triazole ring. The 13 C NMR spectrum showed 18 signals .Chemical Reactions Analysis

The reaction of similar compounds involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Applications De Recherche Scientifique

Drug Discovery

1,2,3-triazoles have been used extensively in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and aromatic character . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have found broad applications . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their unique structural features allow them to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles have found broad applications . They have a wide range of therapeutic applications with ever-widening future scope across scientific disciplines .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . Their unique structural features and properties make them suitable for this application .

Materials Science

In materials science, 1,2,3-triazoles have found broad applications . Their unique structural features and properties make them suitable for this application .

Mécanisme D'action

Target of Action

It’s known that triazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They can interact with various enzymes and receptors in the body, contributing to their diverse pharmacological properties .

Mode of Action

The reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This could potentially be a part of the interaction mechanism of this compound with its targets.

Biochemical Pathways

Compounds with a 1,2,4-triazole moiety have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in the compound could potentially influence its pharmacokinetic properties, as triazole derivatives are known to exhibit good absorption and distribution characteristics .

Result of Action

Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , indicating that this compound could potentially have similar effects.

Safety and Hazards

Propriétés

IUPAC Name |

isoquinolin-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c21-15(19-9-12(10-19)20-17-7-8-18-20)14-13-4-2-1-3-11(13)5-6-16-14/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTSUCATKGLPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2853843.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2853849.png)

![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2853851.png)

![2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2853852.png)

![1-Deoxy-1-[methyl([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B2853855.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2853858.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2853860.png)